molecular formula C23H36N4O7S B11143202 1-[4-(Methylsulfonyl)piperazin-1-yl]-4-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]butane-1,4-dione

1-[4-(Methylsulfonyl)piperazin-1-yl]-4-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]butane-1,4-dione

Cat. No.: B11143202
M. Wt: 512.6 g/mol
InChI Key: SACXYWUPKBNBSK-UHFFFAOYSA-N
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Description

1-(4-METHANESULFONYLPIPERAZIN-1-YL)-4-{4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}BUTANE-1,4-DIONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHANESULFONYLPIPERAZIN-1-YL)-4-{4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}BUTANE-1,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as methanesulfonyl piperazine and trimethoxyphenyl methyl piperazine. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-METHANESULFONYLPIPERAZIN-1-YL)-4-{4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}BUTANE-1,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Mechanism of Action

The mechanism of action of 1-(4-METHANESULFONYLPIPERAZIN-1-YL)-4-{4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}BUTANE-1,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound shares structural similarities with 1-(4-METHANESULFONYLPIPERAZIN-1-YL)-4-{4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}BUTANE-1,4-DIONE and exhibits similar biological activities.

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature piperazine rings and are studied for their potential therapeutic applications.

Uniqueness: 1-(4-METHANESULFONYLPIPERAZIN-1-YL)-4-{4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}BUTANE-1,4-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its methanesulfonyl and trimethoxyphenyl substituents contribute to its specificity and potency in various applications.

Properties

Molecular Formula

C23H36N4O7S

Molecular Weight

512.6 g/mol

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)-4-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]butane-1,4-dione

InChI

InChI=1S/C23H36N4O7S/c1-32-19-6-5-18(22(33-2)23(19)34-3)17-24-9-11-25(12-10-24)20(28)7-8-21(29)26-13-15-27(16-14-26)35(4,30)31/h5-6H,7-17H2,1-4H3

InChI Key

SACXYWUPKBNBSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CCC(=O)N3CCN(CC3)S(=O)(=O)C)OC)OC

Origin of Product

United States

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